molecular formula C12H10N3O3P B045318 Diphenylphosphoryl azide CAS No. 26386-88-9

Diphenylphosphoryl azide

Cat. No. B045318
CAS RN: 26386-88-9
M. Wt: 275.2 g/mol
InChI Key: SORGEQQSQGNZFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DPPA involves a series of chemical reactions starting from phosphorus trichloride, which is subsequently reacted with phenol to form diphenylphosphoryl chloride, and finally converted to DPPA by reaction with sodium azide. A novel approach has been reported for the continuous, on-demand generation and separation of DPPA, showcasing the development of a pilot-plant scale continuous process, highlighting advancements in the synthesis and handling of DPPA with minimized hazards associated with hydrazoic acid production (Born et al., 2018).

Molecular Structure Analysis

The molecular structure of DPPA has been elucidated through various spectroscopic methods, including X-ray crystallography. The structure is characterized by the presence of a phosphoryl group attached to two phenyl rings and an azide group, providing the reactivity necessary for its use in organic synthesis. Detailed structural characterization has been carried out for related compounds, showcasing the geometry and electronic structure of the phosphorus center, which is crucial for understanding the reactivity of DPPA (Reed et al., 1996).

Chemical Reactions and Properties

DPPA is known for its role in the synthesis of ureidopeptides, peptidyl ureas, and its involvement in Curtius rearrangement reactions. It mediates the formation of azides and their rearrangement, coupling with amino components in a one-pot operation, which is significant for the incorporation of urea linkages in sterically hindered peptide sequences (Sureshbabu et al., 2008). Furthermore, DPPA's application in copper(II)-catalyzed reactions of α-keto thioesters with azides highlights its versatility in organic synthesis, facilitating the transformation of thioester groups into urea, thereby offering a practical synthesis of N-acylureas and amides (Maity et al., 2018).

Physical Properties Analysis

The physical properties of DPPA, such as boiling point, melting point, and solubility in various solvents, are crucial for its handling and application in organic synthesis. Its reactive nature, especially towards water and nucleophiles, requires careful storage and handling to prevent decomposition or unwanted side reactions.

Chemical Properties Analysis

The chemical properties of DPPA, including its reactivity with nucleophiles, its role in azide transfer reactions, and its use in the synthesis of aziridines and other nitrogen-containing compounds, have been extensively explored. Its ability to act as a nitrene source for the aziridination of alkenes underlines its utility in organic synthesis, allowing for the direct synthesis of N-phosphorus-substituted aziridines from alkenes (Gao et al., 2006).

Safety And Hazards

DPPA is very toxic and a potential explosive like most other azide compounds . It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It decomposes at temperatures greater than 200°C .

Future Directions

Ultrafast spectroscopy under vibrational strong coupling in DPPA has been reported . Early time oscillatory structures indicate coherent energy exchange between the two polariton modes, which decays in approximately 2 picoseconds . This could open up new avenues for research in the field of vibrational polaritons .

properties

IUPAC Name

[azido(phenoxy)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N3O3P/c13-14-15-19(16,17-11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORGEQQSQGNZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10949274
Record name Diphenyl phosphorazidate
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Molecular Weight

275.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless odorless liquid; [Alfa Aesar MSDS]
Record name Diphenylphosphorazidate
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Product Name

Diphenylphosphoryl azide

CAS RN

26386-88-9
Record name Diphenylphosphoryl azide
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Record name Diphenylphosphorazidate
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Record name Diphenyl phosphorazidate
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Record name Diphenyl azidophosphate
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Record name DIPHENYLPHOSPHORYL AZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,570
Citations
T Shioiri, K Ninomiya, S Yamada - Journal of the American …, 1972 - ACS Publications
Both aromatic and aliphatic carboxylic acids afforded urethanes in satisfactory yields. When the reaction was carried out in ferr-butyl alcohol, the alcohol played the role of both the …
Number of citations: 349 pubs.acs.org
SC Born, CER Edwards, B Martin, KF Jensen - Tetrahedron, 2018 - Elsevier
… A pilot-plant scale continuous process for the on-demand synthesis of diphenylphosphoryl azide (DPPA) that can readily be integrated with subsequent transformations was designed, …
Number of citations: 12 www.sciencedirect.com
JE Jones, JV Ruppel, GY Gao, TM Moore… - The Journal of organic …, 2008 - ACS Publications
The cobalt(II) complexes of D 2 -symmetric chiral porphyrins, such as 3,5-Di t Bu-ChenPhyrin P5, can catalyze asymmetric olefin aziridination with diphenylphosphoryl azide (DPPA) as …
Number of citations: 133 pubs.acs.org
GY Gao, JE Jones, R Vyas, JD Harden… - The Journal of Organic …, 2006 - ACS Publications
A new catalytic aziridination system that consists of cobalt(II) tetraphenylporphyrin [Co(TPP)] as the catalyst and diphenylphosphoryl azide (DPPA) as the nitrene source has been …
Number of citations: 119 pubs.acs.org
S Vyas, S Muthukrishnan, J Kubicki… - Journal of the …, 2010 - ACS Publications
… (260 nm) of diphenylphosphoryl azide. The first transient … the results obtained with diphenylphosphoryl azide, supported the … studies performed on diphenylphosphoryl azide with the …
Number of citations: 29 pubs.acs.org
RJW Cremlyn - Australian Journal of Chemistry, 1973 - CSIRO Publishing
Diphenylphosphoryl azide, in contrast to N,N?-disubstituted phosphorodiamidic azides, undergoes nucleophilic displacement of the azido group by reaction with water, butanol, …
Number of citations: 36 www.publish.csiro.au
GA Gohar, MS Platz - The Journal of Physical Chemistry A, 2003 - ACS Publications
… Laser flash photolysis (266 nm) of diphenylphosphoryl azide 1 produces singlet … The magnitude of 1/τ is linearly dependent on the concentration of diphenylphosphoryl azide 1 ( = 1.2 × …
Number of citations: 14 pubs.acs.org
L Marinucci, C Lilli, M Guerra… - … Research Part A: An …, 2003 - Wiley Online Library
… Diphenylphosphoryl azide (DPPA) has recently been proposed as reagent, but little is known about its effects on cell behavior. In this study, we determined which collagen membrane …
Number of citations: 88 onlinelibrary.wiley.com
T SHIOIRI, S YAMADA - Journal of Synthetic Organic Chemistry …, 1973 - jstage.jst.go.jp
タン白質の生合成において, カ ルボン酸 とリン酸の混合酸無水物であるアシルポスフェー ト (RCO2PO (OR') 2) が重要な役割を果していることは周知の事実である. われわれはこの型の混合酸無水…
Number of citations: 20 www.jstage.jst.go.jp
Y Lu, RT Taylor - Tetrahedron letters, 2003 - Elsevier
… Diphenylphosphoryl azide (DPPA) has been widely used for organic synthesis since T. Shioiri and S. Yamada et al. used DPPA as a modified azide to conduct Curtius reactions in 1972.…
Number of citations: 33 www.sciencedirect.com

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